![molecular formula C16H14FN3OS B2647071 N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide CAS No. 851987-47-8](/img/structure/B2647071.png)
N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide
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Description
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide, also known as DBH, is a chemical compound that has been extensively studied for its potential use in scientific research. DBH is a highly potent and selective inhibitor of the enzyme monoamine oxidase A (MAO-A), which is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Scientific Research Applications
Anticancer Applications
Benzothiazole derivatives have been extensively studied for their anticancer properties. The synthesis of new benzothiazole acylhydrazones showed potent anticancer activity against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma. These compounds were evaluated through cytotoxic activity tests, DNA synthesis inhibition, and flow cytometric analysis to identify the death pathways of cancer cells (Osmaniye et al., 2018). Another study highlighted the synthesis of fluoro-substituted sulphonamide benzothiazole derivatives for antimicrobial screening, indicating the multifunctional use of these compounds beyond cancer treatment (Jagtap et al., 2010).
Antimicrobial and Antifungal Activities
Benzothiazole derivatives have also demonstrated significant antimicrobial and antifungal activities. A study synthesized N′-(arylidene)-4-[(benzothiazol-2-yl)thio]butanoylhydrazide derivatives, which showed inhibitory activity against a number of clinic and fluconazole-resistant Candida strains, suggesting their potential as antifungal agents (Yurttaş et al., 2016).
Drug Delivery Systems
The application of benzothiazole derivatives extends to drug delivery systems, where they are explored for their potential in controlled release mechanisms. For instance, polymeric and solid lipid nanoparticles were investigated for the sustained release of carbendazim and tebuconazole, highlighting the versatility of benzothiazole-based compounds in agricultural applications beyond human health (Campos et al., 2015).
properties
IUPAC Name |
N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS/c1-9-7-10(2)14-13(8-9)18-16(22-14)20-19-15(21)11-3-5-12(17)6-4-11/h3-8H,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVPZOZKCRWJOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide |
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